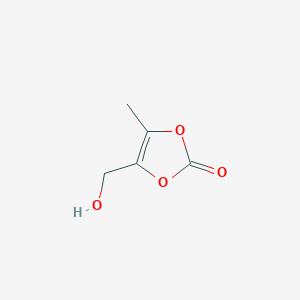

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Descripción

The exact mass of the compound 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3-4(2-6)9-5(7)8-3/h6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQSUJXHFAXJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440953 | |

| Record name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91526-18-0 | |

| Record name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one chemical properties

An In-depth Technical Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

This guide provides an in-depth analysis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS No. 91526-18-0), a pivotal heterocyclic intermediate in modern organic and medicinal chemistry. Valued for its bifunctional nature, this compound serves as a cornerstone in the synthesis of advanced pharmaceutical agents, most notably as a key component in prodrug formulations designed to enhance therapeutic efficacy. We will explore its fundamental chemical properties, established synthetic protocols, reactivity, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, also known by synonyms such as DMDO-OH, is characterized by a five-membered dioxolone ring substituted with a reactive hydroxymethyl group and a methyl group.[1][2] This unique architecture confers a versatile reactivity profile, making it an essential building block in complex molecular construction.[3] The cyclic carbonate moiety and the primary alcohol function allow for a range of chemical transformations, which are central to its utility.[3]

The compound's physical and chemical properties are summarized below. It is a combustible liquid that is sensitive to air, heat, and moisture, necessitating careful handling and storage under inert, refrigerated conditions to prevent degradation.[2][4]

| Property | Value | Source(s) |

| IUPAC Name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | [5] |

| CAS Number | 91526-18-0 | [5][6] |

| Molecular Formula | C₅H₆O₄ | [5][6] |

| Molecular Weight | 130.10 g/mol | [5][6] |

| Boiling Point | 214 °C | [7][8] |

| Density | 1.367 g/cm³ | [7] |

| Flash Point | 93 °C | [7][8] |

| Solubility | Soluble in Chloroform | [7] |

| Storage | Inert atmosphere, Store in freezer (-20°C) or at 2-8°C | [7] |

Synthesis and Purification: A Validated Protocol

The most prevalent and industrially relevant synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one involves a two-step process starting from its chloromethyl analog, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl).[6][9] This pathway is favored for its efficiency and scalability. The causality behind this choice lies in the reliable nucleophilic substitution of the chloride, a good leaving group, to form an intermediate ester, which is then selectively hydrolyzed.

Workflow for Synthesis

Caption: A typical two-step synthesis pathway.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.

Step 1: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

-

To a suitable reaction vessel, add 500 mL of acetonitrile, followed by 50 g of 4-chloromethyl-5-methyl-1,3-dioxol-2-one and 45 g of formic acid at room temperature (20-25°C).[6]

-

Cool the mixture to 10-15°C. The cooling step is critical to control the exothermic reaction upon addition of the base.

-

Slowly add 95 g of triethylamine to the cooled mixture. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction.[9]

-

Heat the reaction mixture to 60-65°C and maintain stirring for 5-6 hours. Progress can be monitored by HPLC to ensure the consumption of the starting material.[6]

-

Upon completion, cool the system to 15-20°C and filter to remove the triethylamine hydrochloride salt. Wash the filter cake with acetonitrile.[6]

-

Combine the filtrates and remove the acetonitrile under reduced pressure to obtain the crude formate ester intermediate.

Step 2: Hydrolysis to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

-

To the crude intermediate from Step 1, add an appropriate volume of an alcoholic solvent such as isopropyl alcohol (IPA) or methanol.[6][10]

-

Add a solution of hydrogen chloride in the corresponding alcohol (e.g., IPA.HCl). The acidic medium catalyzes the selective hydrolysis of the formate ester without cleaving the more stable cyclic carbonate ring.[10]

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by HPLC). A typical yield for this process is around 79%.[6]

-

After cooling, the product can be isolated through standard workup procedures, including solvent evaporation, extraction with a suitable solvent like ethyl acetate, and washing with water to remove inorganic impurities.[6]

Note: An alternative, cost-effective process utilizes sodium acetate in dimethylformamide (DMF) with catalytic potassium iodide at room temperature, followed by acid hydrolysis, achieving yields of 89-91%.[10]

Chemical Reactivity and Prodrug Activation Mechanism

The synthetic value of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one stems from the distinct reactivity of its two functional groups.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol is the main site for derivatization. It readily undergoes esterification or can be converted into other functional groups. Its most significant reaction is coupling with the carboxylic acid group of an active pharmaceutical ingredient (API) to form an ester linkage.[1] This reaction is the foundation of its use in creating "medoxomil" prodrugs.[11] It can also be reacted with agents like oxalyl chloride to create more reactive intermediates for subsequent coupling.

-

1,3-Dioxol-2-one Ring: This cyclic carbonate structure is relatively stable under neutral conditions but is designed to be labile in vivo. It serves as a bioreversible masking group. Under physiological conditions, base-catalyzed (or esterase-mediated) hydrolysis initiates a cascade that leads to the cleavage of the ring and the release of the active drug. This mechanism is crucial for improving the bioavailability of parent drugs that may have poor solubility or membrane permeability.[11]

Prodrug Activation Pathway

Caption: In-vivo activation of a medoxomil prodrug.

Core Applications in Drug Development

The primary and most authoritative application of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one is as a key intermediate in the synthesis of prodrugs, particularly for angiotensin II receptor blockers (ARBs) used to treat hypertension.[1][9]

-

Azilsartan Medoxomil and Olmesartan Medoxomil: In these widely prescribed antihypertensive drugs, the "medoxomil" ester is formed by coupling 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one with the respective parent drug (Azilsartan or Olmesartan).[1][11] This structural modification masks a polar carboxylic acid group, enhancing the drug's lipophilicity and dramatically improving its oral absorption and bioavailability.[1][11]

-

Other Pharmaceutical Agents: Its utility extends to other classes of drugs, including antibiotics. The (oxodioxolenyl)methyl carbamate group can be introduced to various APIs to improve their pharmacokinetic profiles.[12]

Beyond pharmaceuticals, its bifunctional nature makes it a candidate for manufacturing specialty polymers and resins where enhanced thermal stability is desired.[1] It has also been investigated for its potential to inhibit carbonic anhydrase isozymes, which are involved in cellular pH regulation and metabolic pathways.[1][2]

Safety, Handling, and Storage

As a laboratory chemical, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one presents several hazards that require strict adherence to safety protocols.

GHS Hazard Classification: [5]

-

Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[4]

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[4][5]

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][13]

-

Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles with side shields or a face shield.[4]

-

Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13]

-

Keep in a cool, dry place, away from incompatible materials, moisture, and heat. Recommended storage is in a freezer at -20°C or refrigerated at 2-8°C.[7]

References

-

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. PubChem. [Link]

-

Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][6] dioxol-2-one. Google Patents.

- An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

-

Advancing Chemical Synthesis: The Versatility of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Critical Link in Pharmaceutical Supply Chains. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Cas 91526-18-0, 4-(hidroximetil)-5-metil-1,3-dioxol-2-ona. Lookchem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (EVT-1223088) | 91526-18-0 [evitachem.com]

- 3. nbinno.com [nbinno.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 7. 91526-18-0 | CAS DataBase [m.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]

- 10. WO2021070113A1 - An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. molcore.com [molcore.com]

A Comprehensive Guide to the Structure Elucidation of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol: A Key Prodrug Moiety

Abstract: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, systematically known as 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, is a cornerstone promoiety in modern pharmacology.[1] It is the "medoxomil" component of several blockbuster drugs, engineered to enhance the oral bioavailability of parent molecules by creating a transient, more lipophilic ester or carbonate linkage that undergoes enzymatic cleavage in vivo.[2][3] The definitive confirmation of its molecular structure is a critical prerequisite for its use in drug development, quality control, and regulatory submissions. This technical guide provides a holistic, multi-technique workflow for the unambiguous structure elucidation of this compound, grounded in first-principles analytical chemistry. We will move from establishing the molecular formula to mapping the atomic connectivity and functional group architecture, detailing the causality behind each experimental choice and data interpretation.

The Strategic Analytical Workflow: A Multi-Pillar Approach

The structure elucidation of a novel or synthesized small molecule is not a linear process but an iterative system of cross-validation. Our approach is designed to build a self-validating dataset, where each analytical technique provides a unique piece of the puzzle, and the final structure is the only one that satisfies all experimental observations. The workflow is logically sequenced to maximize information gain at each step, starting with foundational mass and composition before delving into the intricacies of atomic connectivity.

Mass Spectrometry (MS): Establishing the Molecular Formula

2.1 Rationale & Causality: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the exact mass of the molecule with high precision (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition (molecular formula). This formula is the bedrock upon which all subsequent spectroscopic interpretations are built. We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

2.2 Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in an appropriate solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid for positive ion mode).

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode is chosen to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. A lock mass or internal calibrant is used to ensure high mass accuracy.

-

Analysis: The measured m/z of the most intense ion corresponding to the molecule is processed using the instrument's software to generate a list of possible elemental compositions.

2.3 Expected Data & Interpretation The theoretical molecular formula for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is C₅H₆O₄ . The expected HRMS data is summarized below.

| Ion Species | Theoretical Exact Mass (m/z) | Observed m/z (example) | Interpretation |

| [M+H]⁺ | 131.0339 | ~131.0335 | The protonated molecular ion. Its accurate mass directly validates the elemental composition of C₅H₇O₄⁺. |

| [M+Na]⁺ | 153.0158 | ~153.0155 | The sodium adduct, a common species in ESI, provides a secondary confirmation of the molecular weight. |

| Molecular Formula | C₅H₆O₄ | The only logical formula matching the observed mass within a 5 ppm error margin, consistent with synthesis. | |

| Molecular Weight | 130.0266 Da [1] | The neutral monoisotopic mass. |

The observation of these ions at their predicted high-accuracy masses provides definitive evidence for the molecular formula C₅H₆O₄, setting a non-negotiable constraint for all further analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1 Rationale & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it doesn't reveal the full connectivity, it provides crucial confirmatory evidence. For our target molecule, we expect to see characteristic absorptions for the alcohol (O-H) and the cyclic carbonate carbonyl (C=O) groups.

3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal (e.g., diamond).

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean crystal is subtracted.

3.3 Expected Data & Interpretation The IR spectrum provides a distinct fingerprint confirming the presence of the key functional moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

| ~3400 (broad) | Strong | O-H stretch | Confirms the presence of the hydroxyl (-OH) group from the methanol moiety. The broadness is due to hydrogen bonding. |

| ~1820 | Very Strong | C=O stretch (Carbonate) | This high-frequency absorption is highly characteristic of a five-membered cyclic carbonate, a key structural feature.[4] Its presence is a critical piece of evidence. |

| ~1690 | Medium | C=C stretch | Indicates the double bond within the dioxol-one ring. |

| ~1200-1000 | Strong | C-O stretch | Corresponds to the C-O single bonds in the ester and alcohol functionalities. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[5][6] It maps the chemical environment of every proton and carbon atom and, through two-dimensional (2D) experiments, reveals how these atoms are connected.

4.1 Experimental Protocol: General NMR

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable -OH proton.

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm is used as the internal standard.[7]

-

Concentration: ~5-10 mg of sample in ~0.6 mL of deuterated solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion.

4.2 Proton (¹H) NMR Spectroscopy: Mapping the H-Framework This experiment identifies all unique proton environments in the molecule.

| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | ~4.6 | Singlet (s) | 2H | -CH₂ OH | Protons on a carbon adjacent to an oxygen and a C=C double bond are significantly deshielded. |

| H-b | ~2.2 | Singlet (s) | 3H | -CH₃ | Vinylic methyl group protons, deshielded by the adjacent double bond. |

| H-c | Variable (~3-5) | Singlet (s) | 1H | -OH | Chemical shift is concentration and solvent-dependent. Appears as a broad singlet in many cases. |

Note: No spin-spin coupling is expected as there are no adjacent, non-equivalent protons.

4.3 Carbon-13 (¹³C) NMR Spectroscopy: Identifying the Carbon Skeleton This experiment identifies all unique carbon environments.

| Label | Predicted Shift (ppm) | Assignment | Rationale |

| C-1 | ~154 | C =O | Carbonyl carbon of the cyclic carbonate is highly deshielded. |

| C-2 | ~138 | C -CH₃ | Quaternary sp² carbon of the double bond attached to the methyl group. |

| C-3 | ~135 | C -CH₂OH | Quaternary sp² carbon of the double bond attached to the hydroxymethyl group. |

| C-4 | ~56 | -C H₂OH | sp³ carbon attached to an oxygen atom. |

| C-5 | ~10 | -C H₃ | Typical chemical shift for a vinylic methyl carbon. |

4.4 2D NMR Spectroscopy: Connecting the Atoms 2D NMR experiments are essential to confirm that the fragments identified by 1D NMR and MS are connected in the proposed manner.

4.4.1 HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached. It is a definitive way to assign the ¹H and ¹³C signals for the protonated carbons.

4.4.2 HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for final structure confirmation. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These "long-range" correlations piece the molecular skeleton together.

Key Expected HMBC Correlations:

-

Protons H-b (-CH₃) to:

-

C-2 (²J): Confirms the methyl group is attached to C-2.

-

C-3 (³J): Confirms the position of the methyl group relative to the other double-bond carbon.

-

C-1 (³J): Links the methyl group to the carbonyl carbon across the ring oxygen.

-

-

Protons H-a (-CH₂OH) to:

-

C-3 (²J): Confirms the hydroxymethyl group is attached to C-3.

-

C-2 (³J): Confirms the position of the hydroxymethyl group relative to the other double-bond carbon.

-

The observation of this specific set of HMBC correlations leaves no ambiguity. It definitively proves the connectivity between the methyl group, the hydroxymethyl group, and the dioxolone ring, validating the proposed structure.

Conclusion: A Self-Validating Structural Proof

The structure of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is unequivocally confirmed through the systematic application of modern analytical techniques.

-

HRMS established the molecular formula as C₅H₆O₄.

-

FTIR confirmed the presence of essential alcohol (-OH) and cyclic carbonate (C=O) functional groups.

-

1D NMR (¹H and ¹³C) identified the precise number and type of proton and carbon environments, consistent with the proposed structure.

-

2D NMR (HSQC and HMBC) provided the final, definitive proof by mapping the covalent bonds and atom-to-atom connectivity, assembling the molecular fragments into a single, validated structure.

Each piece of data cross-validates the others, creating a robust and defensible analytical package. This methodical approach ensures the highest level of scientific integrity, which is paramount for researchers, scientists, and drug development professionals who rely on the precise chemical identity of such critical pharmaceutical building blocks. While X-ray crystallography could provide solid-state confirmation, the comprehensive spectroscopic data presented here is considered definitive proof of structure for materials in solution.[8]

References

-

PubChem. Methyl-2,3-O-isopropylidene-D-ribofuranoside. National Center for Biotechnology Information. Available from: [Link].

-

ChemSynthesis. methyl 2-isopropyl-5-methyl-1,3-dioxole-4-carboxylate. Available from: [Link].

-

Jarosz, S., et al. (2002). Synthesis, Crystal Structure, and Conformation of Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside. Molecules, 7(1), 64-71. Available from: [Link].

-

Tóth, G., et al. (2009). 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. Magnetic Resonance in Chemistry, 47(5), 418-423. Available from: [Link].

-

Saka, K., et al. (1993). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi, 113(1), 57-65. Available from: [Link].

-

Leis, H. J., et al. (2005). Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 77(13), 4299-4305. Available from: [Link].

- Google Patents. (2013). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.

-

PubChem. (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate. National Center for Biotechnology Information. Available from: [Link].

-

Zhou, H., et al. (2014). Novel ibuprofen medoxomil prodrug: Design, synthesis and in vitro stability evaluation. Journal of Chemical and Pharmaceutical Research, 6(7), 2339-2342. Available from: [Link].

-

Al-Omary, F. A. M., et al. (2008). Analysis of the structural and electronic properties of 1-(5-Hydroxymethyl - 4 –[ 5 – (5-oxo-5-piperidin-1-yl-penta- 1,3dienyl)-benzo[9][10]dioxol-2-yl] -tetrahydro-furan-2-yl)-5. Eclética Química, 33(1), 71-76. Available from: [Link].

-

Shin, A. Y., & Lee, J. (2024). Structure Determination of 1,3-Dioxolane-Containing Lipids from the Marine Sponge Leucetta sp. Using Chiral 1H NMR Analysis of Model Systems. Journal of Natural Products, 87(7), 1872-1880. Available from: [Link].

-

PubChem. (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-imidazol-3-ium-4-carboxylate. National Center for Biotechnology Information. Available from: [Link].

-

Mondal, B., et al. (2022). Atmospheric-Pressure Conversion of CO2 to Cyclic Carbonates over Constrained Dinuclear Iron Catalysts. ACS Omega, 7(28), 24209-24217. Available from: [Link].

-

Bekkam, R., Mo, C., & Nichols, D. E. (2011). A Reported "New Synthesis of Lysergic Acid" Yields Only The Derailment Product: Methyl 5-Methoxy-4,5-dihydroindolo[4,3-f,g]quinoline-9-carboxylate. Organic Preparations and Procedures International, 43(6), 578-583. Available from: [Link].

-

Saikkonen, E., et al. (2024). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Applied Sciences, 14(16), 6758. Available from: [Link].

-

PrepChem.com. Synthesis of (1) Production of 4-bromomethyl-5-methyl-1,3-dioxolen-2-one. Available from: [Link].

-

Gores, F., & Schönhoff, M. (2013). Mass and charge transport in cyclic carbonates: implications for improved lithium ion battery electrolytes. Physical Chemistry Chemical Physics, 15(26), 10834-10841. Available from: [Link].

-

NIST. 1,3-Dioxolane-4-methanol, 2,2-dimethyl-. NIST Chemistry WebBook. Available from: [Link].

-

Meier, C., et al. (2020). Correction to “Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method”. Organic Letters, 22(21), 8682. Available from: [Link].

-

da Silveira Pinto, L. S., et al. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Applied Sciences, 11(11), 5024. Available from: [Link].

-

PubChem. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. National Center for Biotechnology Information. Available from: [Link].

-

Doc Brown's Chemistry. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation. Available from: [Link].

-

Pradere, U., et al. (2012). Synthesis of 5'-methylene-phosphonate furanonucleoside prodrugs: application to D-2'-deoxy-2'-α-fluoro-2'-β-C-methyl nucleosides. Organic Letters, 14(17), 4426-4429. Available from: [Link].

-

Spengler, N., & Kuballa, T. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 13(13), 7509. Available from: [Link].

-

Chemistry Learning. (2022). Mass Spectrometry of Cycloalkanes. YouTube. Available from: [Link].

-

CAS Common Chemistry. 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane-4-methanol. American Chemical Society. Available from: [Link].

-

Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. Available from: [Link].

-

McCarron, P. A., & Hall, M. (2008). Incorporation of Novel 1-alkylcarbonyloxymethyl Prodrugs of 5-fluorouracil Into Poly(lactide-Co-Glycolide) Nanoparticles. International Journal of Pharmaceutics, 348(1-2), 115-124. Available from: [Link].

-

ResearchGate. (2016). Molecular structures of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]. Available from: [https://www.researchgate.net/publication/305822396_Molecular_structures_of_methyl_4-13-dioxo-13-dihydro-2H-isoindol-2-ylmethyl]-1-methyl-1H-pyrazol-5-carboxylate_and_methyl_5-13-dioxo-13-dihydro-2H-isoindol-2-ylmethyl]-1-methyl-1H-pyrazol-4-carboxyl]([Link]).

-

SpectraBase. (Z)-2-(4-(Benzo[d][9][10]dioxol-5-ylmethylene)tetrahydrofuran-3-yl)acetaldehyde. Available from: [Link].

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 7. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Methyl-2,3-O-isopropylidene-D-ribofuranoside | C9H16O5 | CID 11447040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Keystone Intermediate in Modern Prodrug Design

Introduction: The Unseen Architect of Enhanced Bioavailability

In the landscape of modern pharmaceutical development, the pursuit of optimized pharmacokinetic profiles is paramount. Active pharmaceutical ingredients (APIs) with excellent in-vitro efficacy can fail during clinical trials due to poor solubility, limited membrane permeability, or rapid metabolism. The prodrug strategy, wherein a bioreversible moiety is attached to a parent drug to overcome these barriers, has emerged as a powerful solution. Central to this strategy is the availability of versatile chemical intermediates that can be reliably incorporated into drug molecules and are designed for efficient cleavage in vivo.

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS 91526-18-0), a heterocyclic compound, has established itself as a cornerstone in this field.[1][2] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, properties, and critical applications of this high-value intermediate. Its primary utility lies in forming the "medoxomil" promoiety, a group expertly designed to enhance the oral absorption of drugs by masking polar functional groups.[3] Prominent examples of its successful application include the angiotensin II receptor blockers Azilsartan medoxomil and Olmesartan medoxomil, both widely prescribed for hypertension.[1][3][4] The genius of the medoxomil moiety lies in its elegant in-vivo activation mechanism: following absorption, it is rapidly hydrolyzed by ubiquitous esterases to release the active drug, along with innocuous byproducts.[5] This self-validating system underscores the trustworthiness and efficacy of this prodrug approach.

This document will delve into the essential technical aspects of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, providing field-proven insights into its synthesis, a detailed exploration of its mechanistic role in drug delivery, and a summary of its analytical and safety profiles.

Physicochemical Properties: A Data-Driven Overview

The physical and chemical characteristics of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one are critical for its handling, storage, and application in synthetic chemistry. The compound is typically a liquid and is sensitive to air, heat, and moisture, necessitating careful storage under an inert atmosphere at refrigerated temperatures to prevent degradation.[6]

| Property | Value | Source(s) |

| CAS Number | 91526-18-0 | [1][2] |

| Molecular Formula | C₅H₆O₄ | [1][2][7] |

| Molecular Weight | 130.10 g/mol | [1][2][7] |

| IUPAC Name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | [1][2] |

| Alternate Names | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, DMDO-OH | [1][6] |

| Appearance | Light yellow to brown clear liquid | [6] |

| Density | ~1.367 g/cm³ | [5] |

| Storage Conditions | Refrigerated (2°C - 8°C), protect from light, store under inert gas | [5][6] |

Synthesis: From Precursor to Keystone Intermediate

The most prevalent and industrially viable syntheses of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one begin with its halogenated precursor, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The process is a two-stage reaction involving the formation of a formate ester intermediate, followed by its hydrolysis to yield the final hydroxymethyl product. The choice of reagents and reaction conditions is critical for maximizing yield and purity while ensuring a scalable and cost-effective process.

Representative Synthetic Workflow

The following diagram outlines a common and efficient workflow for the synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

Caption: A typical two-stage synthesis workflow for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

Detailed Experimental Protocol

The following protocol is a representative example synthesized from various established methods.[7] Researchers should optimize conditions based on their specific laboratory setup and scale.

Stage 1: Formation of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

-

Reaction Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.0 eq) and acetonitrile as the solvent.

-

Addition of Reagents: At room temperature (20-25°C), add formic acid (approx. 1.5-2.0 eq). The use of formic acid is a cost-effective and efficient way to introduce the formate group.

-

Base Addition: Cool the mixture to 10-15°C. Slowly add triethylamine (approx. 2.0-2.5 eq) to the reaction. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product. The temperature is controlled to manage the exothermic nature of the neutralization.

-

Reaction: Heat the mixture to 60-65°C and maintain with stirring for 5-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

-

Work-up: Cool the reaction mixture to 15-20°C. The triethylamine hydrochloride salt will precipitate and can be removed by filtration. The filtrate, containing the intermediate formate ester, is concentrated under reduced pressure.

Stage 2: Hydrolysis to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

-

Solvolysis: To the crude intermediate from Stage 1, add methanol or isopropyl alcohol.

-

Acidification: Add a solution of hydrogen chloride in the corresponding alcohol (e.g., methanolic HCl or isopropanolic HCl) dropwise. This acidic condition catalyzes the transesterification/hydrolysis of the formate ester.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by standard methods such as vacuum distillation or column chromatography to yield 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one as an oily liquid.

This robust process provides the target compound in good yield (typically 75-90%) and purity.[7]

Application in Drug Development: The Medoxomil Prodrug Moiety

The primary and most impactful application of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one is its role as the precursor to the medoxomil ester promoiety. This moiety is attached to a parent drug, typically at a carboxylic acid group, to enhance its oral bioavailability.

Mechanism of Action: In-Vivo Activation

The medoxomil ester is a classic example of a prodrug that is activated by enzymatic hydrolysis. The process is elegant in its simplicity and effectiveness:

-

Absorption: The lipophilic nature of the medoxomil ester allows the prodrug to be more readily absorbed from the gastrointestinal tract compared to the more polar parent drug.

-

Enzymatic Cleavage: Once in the bloodstream or tissues, ubiquitous esterase enzymes, such as carboxylesterases found in the liver and intestine, recognize and hydrolyze the ester bond.

-

Release of Active Drug: This hydrolysis releases the active drug, which is now able to exert its pharmacological effect. The cleavage also releases the unstable (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol moiety.

-

Spontaneous Decomposition: This released moiety spontaneously decomposes into two innocuous and easily cleared byproducts: carbon dioxide and acetone (via the enol form).

This cascade is a self-validating system, ensuring that the active drug is released efficiently post-absorption.

Signaling Pathway of Prodrug Activation

The following diagram illustrates the in-vivo activation pathway of a medoxomil prodrug.

Caption: In-vivo activation pathway of a medoxomil-ester prodrug.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. While publicly available, peer-reviewed spectra for this specific compound are scarce, the expected analytical data based on its structure are presented below.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.1-2.3 ppm. The methylene protons (CH₂) of the hydroxymethyl group would likely appear as a singlet (or a doublet if coupled to the hydroxyl proton, which is often broad or exchanges) around δ 4.2-4.5 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the five carbon atoms: the methyl carbon, the methylene carbon, the two olefinic carbons of the dioxol ring, and the carbonyl carbon. |

| Infrared (IR) | The IR spectrum should exhibit a strong, characteristic absorption band for the cyclic carbonate carbonyl group (C=O) around 1800-1830 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (O-H stretch) would be present in the region of 3200-3600 cm⁻¹. C-H stretching and bending vibrations would also be observed. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry would be expected to show a protonated molecular ion [M+H]⁺ at m/z 131.03. |

Note: The spectral data presented are predicted values based on the chemical structure and data from analogous compounds. Researchers should obtain experimental data for their specific sample for definitive characterization.

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling and safety precautions are mandatory when working with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry place away from heat and sources of ignition.[5]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

Conclusion

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is more than just a chemical intermediate; it is a critical enabler of modern drug delivery strategies. Its role in the formation of the medoxomil promoiety has allowed for the successful development of important therapeutics with improved oral bioavailability. The well-understood and reliable in-vivo activation mechanism provides a high degree of confidence for its use in drug design. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or researcher working in the field of pharmaceutical development. As the demand for more effective and patient-friendly medicines continues to grow, the importance of keystone molecules like 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one will only increase, solidifying its place as a vital tool in the medicinal chemist's arsenal.

References

-

Ostaszewska, A., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Molecules, 20(12), 21346–21363. Available at: [Link]

-

Apicule. (n.d.). 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS No: 91526-18-0). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

- Google Patents. (n.d.). WO2021070113A1 - An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

-

ResearchGate. (n.d.). Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one. Retrieved from [Link]

-

Maddi, N. V. D., et al. (2018). Synthesis and characterization of related substances of Azilsartan Kamedoxomil. Acta Poloniae Pharmaceutica, 75(1), 31-35. Available at: [Link]

-

ARKIVOC. (2010). Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. Retrieved from [Link]

-

New Drug Approvals. (2013). OLMESARTAN. Retrieved from [Link]

-

PubChem. (n.d.). Olmesartan Medoxomil. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

- Google Patents. (n.d.). WO2006029056A1 - Preparation of olmesartan medoxomil.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Critical Link in Pharmaceutical Supply Chains. Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Olmesartan Medoxomil | C29H30N6O6 | CID 130881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2006029056A1 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 6. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 7. WO2021070113A1 - An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

Physical properties of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Introduction

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, registered under CAS Number 91526-18-0, is a pivotal heterocyclic organic compound.[1][2] With the molecular formula C₅H₆O₄ and a molecular weight of approximately 130.10 g/mol , this molecule has garnered significant attention in the fields of organic synthesis and pharmaceutical development.[1][3] Its structure, featuring a reactive dioxolone ring coupled with a functional hydroxymethyl group, makes it an invaluable intermediate.[1]

This guide offers a comprehensive exploration of the core physical and chemical properties of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. As a Senior Application Scientist, the narrative aims to bridge theoretical data with practical, field-proven insights, providing researchers, scientists, and drug development professionals with a reliable resource for its application. The compound is particularly notable for its role as a building block in the synthesis of prodrugs, such as the antihypertensive agent Azilsartan medoxomil, where it serves to enhance the bioavailability of the active pharmaceutical ingredient (API).[1][4]

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the foundation of scientific integrity. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

-

IUPAC Name: 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one[1][3]

-

Common Synonyms: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, DMDO-OH, Azilsartan Impurity 55[1]

The structure consists of a five-membered dioxolone ring containing a carbonate group, substituted with a methyl group at position 5 and a hydroxymethyl group at position 4. This unique combination of functional groups dictates its physical characteristics and chemical reactivity.

Core Physical Properties: A Quantitative Overview

For ease of reference and comparison, the fundamental physical properties of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one are summarized below. These values are critical for designing experimental conditions, from reaction setups to purification and storage.

| Property | Value | Source(s) |

| Appearance | Light yellow to brown clear liquid | [1] |

| Molecular Weight | 130.10 g/mol | [1][3] |

| Melting Point | 110-115 °C (literature value, may refer to solid form) | [5] |

| Boiling Point | ~108 °C at 0.5 mmHg; 213.8 ± 32.0 °C at 760 mmHg | [1][5] |

| Density | ~1.32 - 1.4 g/cm³ at 20-25 °C | [1][5] |

| Refractive Index (n20/D) | ~1.47 - 1.494 | [1][5] |

| Flash Point | 93 °C | [1][5][6] |

| Solubility | Soluble in water; Slightly soluble in Chloroform, Methanol | [5][6] |

| XLogP3 (logP) | -0.2 to 1.07 (Calculated) | [3][5] |

| Polar Surface Area (PSA) | 63.58 Ų | [5] |

In-Depth Analysis of Physicochemical Parameters

Understanding the "why" behind the numbers is crucial for effective application. This section delves into the significance of each physical property in a research and development context.

Appearance, State, and Thermal Behavior

The compound typically presents as a light yellow to brown clear liquid.[1] Its relatively high boiling point, especially under atmospheric pressure, suggests strong intermolecular forces, likely hydrogen bonding from the hydroxymethyl group and dipole-dipole interactions from the polar carbonate moiety. The reported boiling point of approximately 108°C is specified at a reduced pressure of 0.5 mmHg, a common practice for purifying thermally sensitive compounds to prevent decomposition at higher temperatures.[1] The flash point of 93°C classifies it as a combustible liquid, necessitating precautions against open flames and sparks during handling.[1][5][6]

Density and Refractive Index

With a density of around 1.32 g/cm³, it is significantly denser than water.[1] The refractive index, approximately 1.47, is a valuable, rapid, and non-destructive method for confirming the identity and assessing the purity of liquid batches in a quality control setting.[1]

Solubility and Partition Coefficient (logP)

Solubility is a critical parameter for any chemical process. This compound is reported as soluble in water, which can be attributed to the polarity of the carbonate and the hydrogen-bonding capability of the hydroxyl group.[5] Its slight solubility in solvents like chloroform and methanol provides flexibility for various reaction and purification schemes.[6]

The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity. The calculated XLogP3 values range from -0.2 to 1.07, suggesting a relatively balanced hydrophilic-lipophilic character.[3][5] This balance is fundamental to its role in prodrug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties, facilitating passage across biological membranes.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While raw spectral data is specific to each sample, the expected characteristics for 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one are outlined below.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the methyl (CH₃) protons, a singlet or doublet for the methylene (CH₂) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O. The precise chemical shifts would confirm the electronic environment of each group.

-

Infrared (IR) Spectroscopy: The IR spectrum serves to identify key functional groups. A strong, characteristic absorption band would be observed around 1800 cm⁻¹ for the C=O stretch of the cyclic carbonate. A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Additional peaks corresponding to C-O and C-H stretches would also be present.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular mass of approximately 130.1 g/mol .[1][3]

Experimental Protocol: Determination of Boiling Point at Reduced Pressure

To ensure the trustworthiness of reported data, understanding the methodology is key. The following protocol outlines a standard procedure for determining the boiling point of a thermally sensitive liquid under vacuum, a self-validating system for obtaining reliable physical data.

Objective: To accurately measure the boiling point of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one at a controlled, reduced pressure to prevent thermal degradation.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place a small volume of the compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

System Sealing: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to monitor the pressure. Ensure all joints are properly sealed with vacuum grease.

-

Pressure Regulation: Start the vacuum pump and carefully adjust the pressure using a bleed valve until the desired pressure (e.g., 0.5 mmHg) is stable, as indicated by the manometer.

-

Heating: Begin gently heating the flask using a heating mantle. Stir the liquid if using a magnetic stirrer.

-

Observation: Observe the liquid for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.

-

Temperature Recording: Record the temperature at which the liquid boils steadily and the condensate consistently bathes the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

Sources

- 1. Buy 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (EVT-1223088) | 91526-18-0 [evitachem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | 91526-18-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one CAS#: 91526-18-0 [amp.chemicalbook.com]

Spectroscopic data for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

This guide provides a comprehensive overview of the spectroscopic properties of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, a key building block in medicinal chemistry and prodrug synthesis. Its utility primarily stems from the cyclic carbonate moiety, which can be tailored for controlled drug release.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in drug development and organic synthesis to ensure purity, confirm structural integrity, and monitor reaction progress.

This document moves beyond a simple data repository. It is designed to provide a practical, in-depth perspective on the interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The protocols and interpretations are grounded in fundamental principles and validated by data from structurally similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol presents several key features that give rise to a distinct spectroscopic fingerprint. The dioxolone ring contains a carbonate group, a carbon-carbon double bond, a methyl group, and a hydroxymethyl substituent. Each of these functional groups will produce characteristic signals in the various spectroscopic techniques discussed.

Diagram 1: Chemical Structure and Atom Numbering

A visual representation of the molecule with standardized numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.

¹H NMR Spectroscopy

The proton NMR spectrum will show four distinct signals corresponding to the methyl, methylene, hydroxyl, and the exchanging hydroxyl protons. The expected chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen atoms and the carbonate group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.20 | Singlet (s) | 3H | -CH₃ | The methyl group is attached to a C=C double bond, leading to a downfield shift compared to a standard alkyl methyl group. |

| ~4.75 | Singlet (s) | 2H | -CH₂OH | The methylene protons are adjacent to both an oxygen and the C=C double bond, causing a significant downfield shift. |

| ~2.5-3.5 | Broad Singlet (br s) | 1H | -OH | The hydroxyl proton is exchangeable, resulting in a broad signal. Its chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with five distinct signals anticipated.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~10.0 | -CH₃ | Typical chemical shift for a methyl group on a double bond. |

| ~55.0 | -CH₂OH | The carbon is attached to an oxygen atom, shifting it downfield. |

| ~130.0 | C-CH₃ | The quaternary carbon of the double bond attached to the methyl group. |

| ~138.0 | C-CH₂OH | The quaternary carbon of the double bond attached to the hydroxymethyl group. |

| ~154.0 | C=O | The carbonyl carbon of the cyclic carbonate shows a characteristic downfield shift. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing properties and the presence of a residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) for referencing.

-

Instrument Setup:

-

Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of 12-15 ppm.

-

Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the sample.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 220-240 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak.

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3000 - 2850 | Medium | C-H Stretch | Methyl, Methylene |

| ~1820 | Strong | C=O Stretch | Carbonate |

| ~1680 | Medium | C=C Stretch | Alkene |

| 1300 - 1000 | Strong | C-O Stretch | Alcohol, Carbonate |

Interpretation:

The most prominent features in the IR spectrum will be the broad O-H stretch from the alcohol and the very strong C=O stretch of the cyclic carbonate at a characteristically high wavenumber (~1820 cm⁻¹). The presence of the C=C stretch confirms the unsaturation within the ring.

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups using Attenuated Total Reflectance (ATR) FT-IR.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 144.04 (for C₅H₈O₄)

-

Key Fragments:

-

m/z = 113: Loss of the hydroxymethyl radical (•CH₂OH)

-

m/z = 99: Subsequent loss of a methyl radical (•CH₃) from the m/z 113 fragment.

-

m/z = 43: A fragment corresponding to the acetyl cation [CH₃CO]⁺, potentially from rearrangement.

-

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

A simplified representation of a possible fragmentation cascade for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern using Electrospray Ionization (ESI) Mass Spectrometry.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and efficient ionization.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that encompasses the expected molecular ion, for example, m/z 50-500.

-

For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion (m/z 144) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak and any adducts (e.g., [M+Na]⁺).

-

Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

-

Conclusion

The spectroscopic characterization of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is straightforward using a combination of NMR, IR, and MS techniques. The predicted data in this guide, based on fundamental principles and comparison with related structures, provide a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and facilitating its application in drug discovery and development.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SUPPORTING MATERIALS. (n.d.). Retrieved from [Link]

- Sera, M., et al. (2006). Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides. Yakugaku Zasshi, 126(3), 179-86.

-

National Center for Biotechnology Information. (n.d.). (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-imidazol-3-ium-4-carboxylate. PubChem. Retrieved from [Link]

-

PubMed. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceuticals. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction of the ¹H NMR spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will delve into the theoretical chemical shifts (δ), signal multiplicities, and coupling constants (J) for each proton in the molecule. Furthermore, this guide outlines a rigorous, step-by-step experimental protocol for acquiring a high-resolution ¹H NMR spectrum of the title compound, ensuring self-validating and reproducible results. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, quality control, and drug development who work with this or similar heterocyclic systems.

Introduction: The Significance of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is a versatile bifunctional molecule featuring a reactive hydroxyl group and a cyclic carbonate moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of prodrugs to enhance the bioavailability of parent drug molecules. A notable application is in the synthesis of the angiotensin II receptor blocker Olmesartan Medoxomil.

Given its importance, unambiguous structural characterization is paramount. ¹H NMR spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of each proton, we can confirm the identity and purity of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The analysis is based on the influence of adjacent functional groups, including the electron-withdrawing carbonate group, the carbon-carbon double bond, and the electronegative oxygen atom of the hydroxyl group.

Molecular Structure and Proton Labeling:

Caption: Molecular structure with proton labeling.

Predicted ¹H NMR Data (in CDCl₃ at 400 MHz):

| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale for Prediction |

| Hc (CH₃) | ~2.17 | Singlet (s) | N/A | 3H | The methyl group is attached to an sp²-hybridized carbon of the dioxol-2-one ring. The electron-withdrawing nature of the adjacent oxygen atoms and the double bond will cause a downfield shift compared to a typical vinyl methyl group. Data for the analogous 4,5-dimethyl-1,3-dioxol-2-one shows a signal in this region.[1] |

| Ha, Hb (CH₂OH) | ~4.75 | Broad Singlet (br s) | N/A | 2H | These methylene protons are adjacent to an electronegative oxygen atom and are on a carbon attached to the electron-rich double bond of the ring system. This environment leads to significant deshielding. The signal is expected to be a singlet due to the likely rapid exchange of the hydroxyl proton and the absence of coupling with the methyl protons across the double bond. Long-range coupling is possible but may not be resolved. The signal may be broadened by this exchange. |

| Hd (OH) | Variable (typically 1.5-4.0) | Broad Singlet (br s) | N/A | 1H | The chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[2][3] It is expected to be a broad singlet due to rapid chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This exchange typically decouples the hydroxyl proton from the adjacent methylene protons. |

Causality Behind Experimental Choices in ¹H NMR Acquisition

The selection of experimental parameters is critical for obtaining a high-quality, interpretable ¹H NMR spectrum. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1. Choice of Solvent: Deuterated Chloroform (CDCl₃)

-

Rationale: CDCl₃ is a standard solvent for NMR analysis of moderately polar organic compounds.[4] It possesses excellent solubilizing power for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one and has a single residual proton peak at approximately 7.26 ppm, which typically does not interfere with the signals of the analyte. The use of a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

3.2. Internal Standard: Tetramethylsilane (TMS)

-

Rationale: TMS is the universally accepted internal standard for ¹H NMR spectroscopy.[5] It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp singlet at 0.00 ppm, which is upfield from the signals of most organic compounds. This provides a reliable reference point for accurate chemical shift determination.

3.3. Spectrometer Frequency: 400 MHz or Higher

-

Rationale: A higher magnetic field strength (and therefore higher resonance frequency) provides greater spectral dispersion, minimizing the potential for signal overlap and allowing for more accurate determination of chemical shifts and coupling constants. For a molecule of this complexity, a 400 MHz spectrometer is considered a suitable instrument to obtain a well-resolved spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's standard procedures to achieve optimal magnetic field homogeneity.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is appropriate.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals, including any potential impurities, are captured.

-

Number of Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio. The number of scans can be increased for more dilute samples.

-

Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure complete relaxation of all protons, which is crucial for accurate integration.

-

Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended for good digital resolution.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier transformation. This will improve the signal-to-noise ratio without significantly compromising resolution.

-

Phase Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak. The integration should be normalized to a known number of protons, for example, the 3 protons of the methyl group.

Experimental Workflow Diagram:

Caption: Workflow for ¹H NMR spectrum acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, a compound of significant interest in medicinal and synthetic chemistry. The predicted chemical shifts, multiplicities, and integration values serve as a robust framework for the interpretation of experimental data. The detailed experimental protocol outlined herein is designed to yield high-quality, reproducible spectra, enabling confident structural verification and purity assessment. It is the author's belief that this guide will be an invaluable tool for scientists and researchers engaged in the synthesis and application of this important heterocyclic compound.

References

-

Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

13C NMR analysis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

For professionals in pharmaceutical research and chemical synthesis, the precise structural elucidation of molecular compounds is a foundational requirement for ensuring purity, understanding reactivity, and guaranteeing the efficacy of active pharmaceutical ingredients (APIs). Among the most powerful analytical techniques for this purpose is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, which provides direct insight into the carbon framework of a molecule.

This guide offers a detailed examination of the ¹³C NMR analysis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS: 91526-18-0). This compound is a vital bifunctional building block, featuring both a hydroxyl group and a cyclic carbonate, making it crucial in the synthesis of prodrugs like Azilsartan medoxomil and Olmesartan medoxomil.[1][2][3] Its precise characterization is therefore of paramount importance. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, a practical protocol for data acquisition, and a systematic approach to spectral interpretation.

The Molecular Subject: Structure and Significance

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is characterized by a five-membered dioxolone ring. This heterocyclic system contains a carbonate group, an alkene bond, and is substituted with a methyl and a hydroxymethyl group. Each of these features creates a distinct electronic environment, which is the key to its resolution by ¹³C NMR.

Caption: Chemical structure of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

Pillar 1: Understanding the ¹³C NMR Spectrum